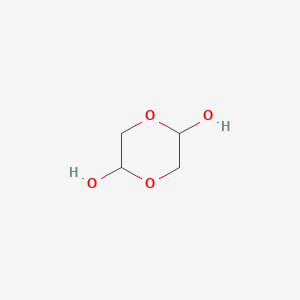

1,4-Dioxane-2,5-diol

Descripción general

Descripción

1,4-Dioxane-2,5-diol (C₄H₈O₄, molecular weight 120.10 g/mol) is a cyclic dimer of glycolaldehyde, formed via transglycosylation reactions during pyrolysis or thermal degradation of cellulose-containing materials . It is detected in residues from textile filtration processes, where its concentration increases significantly after washing (e.g., from 17.31% in FR-R-W to 34.07% in FR-W-W samples), indicating enhanced reaction efficiency under rinsing conditions . Structurally, it features two hydroxyl groups on a 1,4-dioxane ring, contributing to its polarity and hydrogen-bonding capacity (hydrogen bond donors: 2; acceptors: 4) . Beyond industrial applications, it is identified as an endogenous metabolite in biological systems .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dimer de glicoaldehído se puede sintetizar a través de la oxidación del etilenglicol usando peróxido de hidrógeno en presencia de sulfato de hierro (II). Este método implica la oxidación controlada del etilenglicol para producir glicoaldehído, que posteriormente se dimeriza para formar dimer de glicoaldehído .

Métodos de producción industrial: La producción industrial del dimer de glicoaldehído normalmente implica el mismo proceso de oxidación pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto. La forma cristalina del dimer de glicoaldehído se aísla y purifica mediante técnicas de recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: El dimer de glicoaldehído experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido fórmico y otros ácidos carboxílicos.

Reducción: Se puede reducir a etilenglicol.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente peróxido de hidrógeno y sulfato de hierro (II).

Reducción: Se puede utilizar borohidruro de sodio o hidruro de litio y aluminio como agentes reductores.

Cicloadición: Se utilizan catalizadores quirales como los catalizadores derivados de BINOL en presencia de 2,3-dihidrofurano.

Principales productos formados:

Oxidación: Ácido fórmico y otros ácidos carboxílicos.

Reducción: Etilenglicol.

Cicloadición: Alcohol tetrahidrofuránico bicíclico fusionado.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,4-Dioxane-2,5-diol serves as an important building block in organic synthesis. Its hydroxymethyl groups facilitate the formation of more complex molecules through various chemical reactions. The compound is particularly valuable in synthesizing pharmaceuticals and agrochemicals due to its ability to participate in reactions such as oxidation and reduction.

Key Reactions

- Oxidation : Converts this compound into aldehydes or carboxylic acids.

- Reduction : Can yield alcohols from ketones or aldehydes.

Biological Research

In biological contexts, this compound is utilized in studies related to biochemical pathways and enzyme interactions . It has been shown to interact with various molecular targets, influencing cellular processes such as apoptosis and autophagy.

Applications in Research

- Metabolic Studies : Acts as a metabolite in various biochemical pathways.

- Drug Development : Used in the design of antibody-drug conjugates (ADCs) and other therapeutic agents targeting specific diseases.

Industrial Applications

The compound is also employed in several industrial processes:

- Polymer Production : Utilized as a precursor for synthesizing polymers.

- Surface Treatment : Serves as a high-purity agent for metal surface treatments.

- Agricultural Chemicals : Functions as an intermediate in the production of pesticides and herbicides.

Data Table of Applications

| Application Area | Specific Use Cases | Impact/Benefit |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Enables complex molecule synthesis |

| Biological Research | Metabolic pathway studies | Insights into cellular processes |

| Industrial Processes | Polymer production | Enhances material properties |

| Surface treatment agents | Improves durability and performance | |

| Agricultural chemicals | Contributes to effective pest control |

Case Study 1: Pharmaceutical Synthesis

A recent study highlighted the use of this compound in synthesizing serine derivatives. The synthetic route was optimized for yield and purity, demonstrating the compound's effectiveness as an intermediate in pharmaceutical production.

Case Study 2: Agricultural Application

Research on the application of this compound in developing new herbicides showed promising results. The compound's ability to enhance the efficacy of active ingredients led to improved crop yields while reducing environmental impact.

Mecanismo De Acción

El mecanismo de acción del dimer de glicoaldehído implica su capacidad de experimentar varias reacciones químicas, como oxidación, reducción y cicloadición. Estas reacciones le permiten formar moléculas orgánicas complejas e intermediarios que son cruciales en los procesos biológicos y químicos. Por ejemplo, su cicloadición con 2,3-dihidrofurano forma una parte clave de los inhibidores de la proteasa del VIH, que inhiben la enzima proteasa y previenen la replicación viral .

Comparación Con Compuestos Similares

1,4-Dithiane-2,5-diol

- Structure : Sulfur replaces oxygen in the 1,4-dioxane ring, forming a 1,4-dithiane backbone with two hydroxyl groups.

- Applications: Used in enantioselective [3+3]/[3+2]-cycloaddition reactions to synthesize spiro-thiophene and pyrrolidone derivatives, leveraging sulfur's nucleophilicity for organocatalytic processes .

- Reactivity : Enhanced thiophilicity compared to 1,4-Dioxane-2,5-diol, enabling diverse heterocyclic syntheses.

2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol (Acetoin Dimer)

- Structure : Methyl substituents at positions 2,3,5,6 on the dioxane ring (C₈H₁₆O₄, molecular weight 176.21 g/mol) .

- Physical Properties : Higher hydrophobicity (density: 1.105 g/cm³) and melting point (90–91°C) compared to this compound .

- Applications: Derived from acetoin (3-hydroxy-2-butanone), it is used in flavoring agents due to its buttery aroma .

1,4-Dioxane-2,5-dione (Glycolide)

- Structure : Cyclic diester with two ketone groups replacing hydroxyls (C₄H₄O₄, molecular weight 116.07 g/mol) .

- Applications: Key monomer for synthesizing polyglycolic acid (PGA), a biodegradable polymer used in medical sutures and drug delivery systems .

- Reactivity : Susceptible to ring-opening polymerization, unlike the diol, which undergoes transglycosylation.

1,4-Dioxane-2,5-dimethanol

- Structure : Hydroxymethyl (-CH₂OH) groups replace hydroxyls on the dioxane ring (C₆H₁₂O₄, molecular weight 148.16 g/mol) .

- Applications: Serves as a diol monomer in polymer chemistry, offering enhanced solubility and flexibility compared to this compound .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₄H₈O₄ | 120.10 | -OH, ether | Not reported | Not reported |

| 1,4-Dithiane-2,5-diol | C₄H₈S₂O₂ | 152.23 | -OH, thioether | Not reported | Not reported |

| Acetoin dimer | C₈H₁₆O₄ | 176.21 | -OH, methyl, ether | 90–91 | 1.105 |

| Glycolide | C₄H₄O₄ | 116.07 | -O-C(=O)-O- | 86–88 | 1.450 |

| 1,4-Dioxane-2,5-dimethanol | C₆H₁₂O₄ | 148.16 | -CH₂OH, ether | Not reported | Not reported |

Actividad Biológica

1,4-Dioxane-2,5-diol, also known as hydroxyacetaldehyde dimer, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that underscore its importance in various fields.

This compound has the molecular formula and is characterized by its dioxane structure which contributes to its solubility and reactivity. The compound exists in two stereoisomeric forms: trans and cis, with the trans form being more commonly studied in biological contexts .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens including bacteria and viruses. It has been shown to inhibit the growth of certain strains of bacteria and fungi .

- Cell Cycle Regulation : The compound influences cell cycle progression and apoptosis. Studies have demonstrated its role in modulating pathways associated with DNA damage response and repair .

- Neuronal Signaling : Evidence suggests that this compound interacts with G-protein coupled receptors (GPCRs), which are pivotal in neuronal signaling pathways. This interaction may have implications for neuroprotective strategies .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against various viral infections. The findings revealed that the compound has inhibitory effects on several viruses including HIV and influenza. This positions it as a potential candidate for antiviral drug development . -

Toxicological Assessments :

Toxicity studies have been conducted to assess the chronic oral toxicity of this compound. These studies aimed to establish safe exposure levels and identify any potential adverse effects associated with long-term use . -

Environmental Remediation :

A notable case study involved the use of this compound in groundwater remediation efforts. Granular activated carbon (GAC) systems were employed to remove 1,4-dioxane from contaminated water supplies effectively reducing concentrations below detection limits over extended periods .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Target Organisms/Pathways |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Bacteria (e.g., E. coli), Viruses (e.g., HIV) |

| Apoptosis | Induction of programmed cell death | Cancer cells |

| Cell Cycle Regulation | Modulation of DNA damage response | Various cell lines |

| Neuronal Signaling | Interaction with GPCRs | Neuronal pathways |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dioxane-2,5-diol critical for experimental design?

- Methodological Answer : Researchers should prioritize the following properties when designing experiments:

Q. What laboratory methods are recommended for synthesizing this compound?

- Methodological Answer : The dimerization of glycolaldehyde under controlled conditions is a primary route:

Procedure :

- Dissolve glycolaldehyde in water or ethanol.

- Acid-catalyzed (e.g., HCl) or thermal dimerization at 50–80°C for 4–6 hours.

- Purify via recrystallization or column chromatography .

Validation :

Confirm product identity using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Peaks at δ 4.2–4.5 ppm (hydroxyl protons) and δ 3.8–4.0 ppm (ether protons) .

- Mass Spectrometry (MS) :

- ESI-MS in negative mode shows [M-H]⁻ ion at m/z 119.08 .

- Infrared Spectroscopy (IR) :

- Strong O-H stretch (~3200 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in catalytic oxidation studies of this compound be resolved?

- Methodological Answer : Contradictions in oxidation outcomes (e.g., varying quinone yields) may arise from:

- Reagent Selectivity : Compare KMnO₄ (strong oxidant) vs. H₂O₂ (mild) under pH-controlled conditions .

- Side Reactions : Monitor intermediates via HPLC or in situ FTIR to detect competing pathways (e.g., over-oxidation).

- Computational Modeling : Use density functional theory (DFT) to predict reaction energetics and optimize conditions .

Q. What systematic strategies are recommended for literature reviews on environmental fate or toxicity?

Database Selection :

- Peer-reviewed: PubMed, SciFinder, Web of Science.

- Gray literature: EPA reports, regulatory documents.

Search Strings :

- Combine synonyms (e.g., glycolaldehyde dimer, CAS 23147-58-2) and keywords (e.g., “environmental degradation”).

Inclusion Criteria :

Quality Assessment :

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Tools :

- Use software like Schrödinger’s BioLuminate or Gaussian to simulate enzyme interactions (e.g., dehydrogenases).

- Metabolite Identification :

- Pair LC-MS/MS with metabolic databases (e.g., HMDB) to trace hydroxylation or conjugation products .

- Validation :

- Compare predictions with in vitro assays (e.g., hepatic microsomal studies) .

Q. What experimental designs mitigate interference from dimer dissociation in kinetic studies?

- Methodological Answer :

Propiedades

IUPAC Name |

1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFVTAOSZBVGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945822 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23147-58-2 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoaldehyde dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.